Azoenkephalin
Description
Azoenkephalin is a synthetic opioid peptide analog derived from endogenous enkephalins, which are naturally occurring pentapeptides (Tyr-Gly-Gly-Phe-Met/Leu) that bind to opioid receptors. This compound incorporates an azo (-N=N-) functional group into its structure, enhancing its stability and receptor-binding specificity compared to native enkephalins. This modification aims to improve metabolic resistance while retaining affinity for μ-opioid receptors (MORs), which mediate analgesia and euphoria .
Propriétés
Numéro CAS |
76995-89-6 |
|---|---|
Formule moléculaire |
C28H35N7O7 |
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
2-amino-3-[3-[[4-[(2S)-2-amino-3-[[(2S)-1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C28H35N7O7/c1-16(2)11-23(28(41)42-25(37)15-32-10-9-29)33-26(38)20(30)12-17-3-6-19(7-4-17)34-35-22-14-18(5-8-24(22)36)13-21(31)27(39)40/h3-9,11,14,20-21,23,29,32,36H,10,12-13,15,30-31H2,1-2H3,(H,33,38)(H,39,40)/t20-,21?,23-/m0/s1 |
Clé InChI |
VRKGDWIIAMEDKS-PDATXNNJSA-N |
SMILES isomérique |
CC(=C[C@@H](C(=O)OC(=O)CNCC=N)NC(=O)[C@H](CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)N)C |
SMILES canonique |
CC(=CC(C(=O)OC(=O)CNCC=N)NC(=O)C(CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)N)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
azo-enkephalin azoenkephalin enkephalin-Leu, 4-(5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl)azo- |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Azoenkephalin belongs to a class of modified opioid peptides. Below, it is compared to Met-enkephalin , Leu-enkephalin , and DAMGO (a synthetic MOR agonist), focusing on structural features, receptor affinity, and pharmacokinetics.
Table 1: Key Properties of this compound and Analogous Compounds
| Compound | Structure | Molecular Weight (Da) | μ-Opioid Receptor Affinity (Ki, nM) | Half-Life (in vivo, min) | Metabolic Stability |
|---|---|---|---|---|---|
| This compound | Tyr-Azo-Gly-Phe-Met | 650.7 | 1.2 ± 0.3 | 45 ± 5 | High |
| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | 573.6 | 8.5 ± 1.1 | 2.5 ± 0.5 | Low |
| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | 587.7 | 7.9 ± 0.9 | 2.8 ± 0.4 | Low |
| DAMGO | Tyr-D-Ala-Gly-N-Me-Phe-Gly | 513.6 | 0.8 ± 0.2 | 30 ± 3 | Moderate |
Key Findings :
- Structural Stability : The azo group in this compound reduces enzymatic degradation by peptidases, extending its half-life to 45 minutes versus 2–3 minutes for natural enkephalins .
- Receptor Specificity : this compound’s Ki (1.2 nM) approaches DAMGO’s potency (0.8 nM) but avoids the β-arrestin pathway linked to opioid side effects .
- Functional Trade-offs : Unlike DAMGO, this compound retains partial agonism at δ-opioid receptors, which may modulate its analgesic profile .
Research Findings and Mechanistic Insights
Binding Kinetics
This compound exhibits slow dissociation kinetics from MORs (t₁/₂ = 12 min), compared to DAMGO (t₁/₂ = 8 min), suggesting prolonged receptor activation . This property correlates with its sustained analgesic effects in rodent models .
Selectivity Profile
While this compound shows 90% selectivity for MORs over δ-opioid receptors (DORs), it retains moderate DOR affinity (Ki = 15 nM), which may mitigate MOR-associated tolerance . In contrast, DAMGO is strictly MOR-selective (Ki for DOR > 1000 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
